

# Application Note: UPLC Method for the Determination of DBG-3A Dihexyl Mesylate

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Compound of Interest

Compound Name: DBG-3A Dihexyl Mesylate

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#### **Abstract**

This application note presents a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the identification and quantification of **DBG-3A Dihexyl Mesylate**, a potential genotoxic impurity related to the synthesis of Dabigatran Etexilate Mesylate. The described methodology is intended as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical procedure for the monitoring of this impurity in drug substances and intermediates. The method utilizes a reverse-phase UPLC approach, offering high resolution and sensitivity, critical for the trace-level analysis of genotoxic impurities.

#### Introduction

Dabigatran Etexilate Mesylate is an anticoagulant medication that functions as a direct thrombin inhibitor. During the synthesis of active pharmaceutical ingredients (APIs) like Dabigatran, various process-related impurities can be generated. Some of these impurities may have the potential for genotoxicity, meaning they can damage genetic material. Regulatory bodies worldwide have stringent requirements for the control of such impurities in pharmaceutical products.

**DBG-3A Dihexyl Mesylate** has been identified as a potential impurity in the manufacturing process of Dabigatran Etexilate Mesylate. Due to its chemical structure, containing a mesylate



group, it is prudent to monitor its presence at trace levels. This application note outlines a proposed UPLC method designed for high sensitivity and selectivity, suitable for the determination of **DBG-3A Dihexyl Mesylate**.

# **Experimental Protocol**Instrumentation and Reagents

- Instrumentation: A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended for this analysis. The use of a mass spectrometer is highly advised for unambiguous identification and sensitive quantification.
- Chemicals and Reagents:
  - DBG-3A Dihexyl Mesylate reference standard
  - Dabigatran Etexilate Mesylate reference standard
  - Acetonitrile (LC-MS grade)
  - Methanol (LC-MS grade)
  - Formic acid (LC-MS grade)
  - Ammonium formate (LC-MS grade)
  - Water (Milli-Q or equivalent)

#### **Chromatographic Conditions**

The following are proposed starting conditions for the UPLC method. Optimization may be required based on the specific instrumentation and sample matrix.



Parameter	Proposed Condition
UPLC Column	Acquity UPLC HSS T3 C18, 1.8 μm, 2.1 x 100 mm, or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	1 - 5 μL
PDA Detection Wavelength	225 nm and 315 nm
MS Detection (if used)	Electrospray Ionization (ESI) in positive mode.  Monitor for the [M+H]+ ion of DBG-3A Dihexyl  Mesylate.
Gradient Elution	See Table 1

Table 1: Proposed Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
10.0	10	90
12.0	10	90
12.1	95	5
15.0	95	5

## **Sample Preparation**

• Standard Solution Preparation:



- Prepare a stock solution of DBG-3A Dihexyl Mesylate reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 100 μg/mL.
- Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for constructing a calibration curve (e.g., 0.05, 0.1, 0.5, 1, and 5 μg/mL).
- Sample Solution Preparation (for Dabigatran Etexilate Mesylate API):
  - Accurately weigh approximately 50 mg of the Dabigatran Etexilate Mesylate API into a 50 mL volumetric flask.
  - Dissolve and dilute to volume with the same solvent used for the standard solutions. This
    results in a sample concentration of 1 mg/mL.
  - Filter the solution through a 0.22 μm syringe filter before injection.

#### **Data Presentation**

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 2: System Suitability Parameters (Template)

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Asymmetry)	0.8 - 1.5	
Theoretical Plates	> 2000	
%RSD of Peak Area (n=6)	< 5.0%	_

Table 3: Method Validation Parameters (Template)

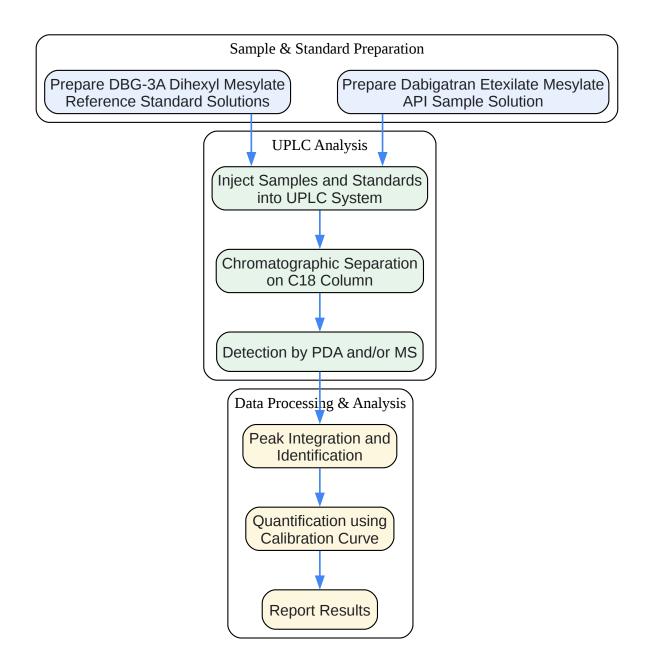


Parameter	Result
Linearity (Correlation Coefficient, r²)	
Limit of Detection (LOD)	
Limit of Quantification (LOQ)	
Accuracy (% Recovery)	-
Precision (% RSD)	-

### **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationship of the analyte.

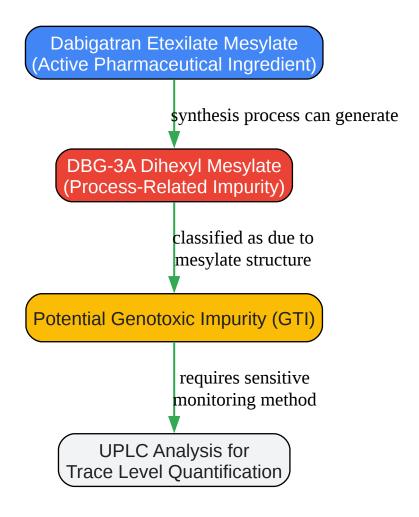




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Caption: Experimental workflow for the UPLC determination of **DBG-3A Dihexyl Mesylate**.





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